molecular formula C9H10N4 B13808721 Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone

Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone

Cat. No.: B13808721
M. Wt: 174.20 g/mol
InChI Key: VYAHNLLJQQPSGV-WTDSWWLTSA-N
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Description

Structural and Functional Significance of Benzimidazole-Hydrazone Hybrid Scaffolds

The benzimidazole-hydrazone scaffold exhibits unique physicochemical properties that underpin its pharmacological efficacy. The benzimidazole nucleus provides rigidity and aromaticity, facilitating π-π stacking interactions with biological targets such as DNA topoisomerases or kinase enzymes. Concurrently, the hydrazone moiety introduces a flexible linker with nucleophilic imine (-C=N-) and amine (-NH-) groups, enabling hydrogen bonding, chelation with metal ions, and reversible Schiff base formation. This dual functionality allows the hybrid to act as a multitarget agent, modulating pathways in cancer, microbial infections, and oxidative stress.

Recent studies highlight the role of substituents on the benzimidazole ring and hydrazone arm in fine-tuning bioactivity. For instance, electron-withdrawing groups (e.g., nitro, halogen) at the 5/6-positions of benzimidazole enhance anticancer potency by increasing electrophilicity and DNA intercalation. Conversely, electron-donating groups (e.g., methyl, methoxy) improve solubility and metabolic stability, as observed in antimicrobial derivatives. The hydrazone’s aldehyde component further influences bioactivity; aromatic aldehydes with hydroxyl or methoxy substituents enhance antioxidant capacity through radical scavenging, while aliphatic aldehydes like acetaldehyde optimize steric compatibility with hydrophobic enzyme pockets.

Table 1: Biological Activities of Selected Benzimidazole-Hydrazone Derivatives

Compound Substituents Activity (IC₅₀/MIC) Target Pathway
3a 5-NO₂, 4-Cl-benzaldehyde 50–84% growth inhibition VEGFR-2 kinase inhibition
6k 4-OH-benzaldehyde MIC: 12.5 µg/mL (E. coli) Cell membrane disruption
12 3,4-diOH-benzaldehyde DPPH scavenging: 89% Free radical neutralization

Evolutionary Trends in the Design of Acetaldehyde-Linked Benzimidazole Pharmacophores

The incorporation of acetaldehyde into benzimidazole-hydrazone frameworks marks a strategic evolution in rational drug design. Acetaldehyde’s compact aliphatic structure reduces steric hindrance compared to bulkier aromatic aldehydes, enabling deeper penetration into enzyme active sites. This trend aligns with recent efforts to optimize pharmacokinetic properties, such as blood-brain barrier permeability and oral bioavailability. Synthetic methodologies have advanced to accommodate acetaldehyde’s reactivity; microwave-assisted condensation between 1H-benzimidazole-2-yl-hydrazines and acetaldehyde in ethanol achieves high yields (75–90%) under mild conditions, minimizing side reactions.

Computational studies reveal that acetaldehyde-derived hydrazones exhibit favorable binding modes in molecular docking simulations. For example, the methyl group of acetaldehyde forms van der Waals interactions with hydrophobic residues in VEGFR-2’s ATP-binding pocket, while the hydrazone’s imine nitrogen coordinates with catalytic lysine residues. This synergy enhances inhibitory potency against angiogenesis-driven cancers. Furthermore, the electron-deficient carbonyl group in acetaldehyde stabilizes charge-transfer complexes with DNA base pairs, potentiating topoisomerase I inhibition.

Emerging strategies focus on hybridizing acetaldehyde-linked benzimidazoles with other pharmacophoric motifs. For instance, conjugating the scaffold with sulfonamide groups improves water solubility and renal clearance, addressing historical challenges of benzimidazole insolubility. Additionally, structural diversification via N-alkylation or cyclocondensation reactions has yielded pyrrolo[1,2-a]benzimidazole derivatives with enhanced metabolic stability, as demonstrated by reduced CYP450-mediated oxidation in vitro.

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

N-[(E)-ethylideneamino]-1H-benzimidazol-2-amine

InChI

InChI=1S/C9H10N4/c1-2-10-13-9-11-7-5-3-4-6-8(7)12-9/h2-6H,1H3,(H2,11,12,13)/b10-2+

InChI Key

VYAHNLLJQQPSGV-WTDSWWLTSA-N

Isomeric SMILES

C/C=N/NC1=NC2=CC=CC=C2N1

Canonical SMILES

CC=NNC1=NC2=CC=CC=C2N1

Origin of Product

United States

Preparation Methods

Preparation Methods of Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone

General Synthetic Strategy

The synthesis of this compound typically involves the condensation of 1H-benzo[d]imidazol-2-ylhydrazine with acetaldehyde or its derivatives. The process generally includes two main steps:

Stepwise Preparation Details

Synthesis of 2-(1H-benzo[d]imidazol-1-yl)acetohydrazide (Hydrazide Intermediate)
  • Starting material: Ethyl 2-(1H-benzo[d]imidazol-1-yl)acetate
  • Reagents: Hydrazine hydrate
  • Solvent: Ethanol
  • Conditions: Reflux for 1 hour
  • Procedure: The ester derivative is dissolved in ethanol, hydrazine hydrate is added, and the mixture is refluxed. The reaction progress is monitored by thin-layer chromatography (TLC) using benzene/methanol (4:1). Upon completion, the reaction mixture is cooled, and the white crystalline hydrazide is filtered off.
  • Yield: Approximately 81%
  • Physical properties: White crystals, melting point 119–120°C
  • Purification: Column chromatography using ethanol as eluent
  • Characterization: IR and ^1H NMR confirm the presence of hydrazide functionalities.
Condensation with Acetaldehyde to Form this compound
  • Starting material: 2-(1H-benzo[d]imidazol-1-yl)acetohydrazide
  • Reagents: Acetaldehyde (or substituted benzaldehydes for analogs)
  • Solvent: Absolute ethanol
  • Conditions: Reflux for 1–6 hours
  • Procedure: The hydrazide is dissolved in ethanol, and acetaldehyde is added in equimolar amounts. The mixture is refluxed, monitored by TLC (benzene/methanol 4:1). Upon completion, the product precipitates and is filtered and washed with ethanol.
  • Yield: Typically 60% or higher depending on specific aldehyde and conditions
  • Physical properties: White crystalline solid, melting points vary with substituents
  • Purification: Recrystallization from ethanol
  • Characterization: IR spectra show characteristic C=N stretching; ^1H NMR confirms hydrazone formation.

Alternative Synthetic Routes and Variations

  • Some studies report the preparation of 1H-benzimidazol-2-ylhydrazine derivatives via nucleophilic substitution of benzimidazole esters with hydrazine, followed by condensation with various aldehydes including acetaldehyde, fluoro-, hydroxy-, and methoxy-substituted benzaldehydes for diversification.
  • Refluxing in ethanol is the most common solvent and condition, but other polar solvents like methanol or mixtures may be used depending on solubility and reactivity.
  • The reaction is typically straightforward, with moderate temperatures (refluxing ethanol ~78°C) and reaction times from 1 to 6 hours.

Data Table: Summary of Preparation Conditions and Yields

Step/Compound Starting Material Reagents/Conditions Solvent Reaction Time Yield (%) Purification Method Characterization Techniques
Ethyl 2-(1H-benzo[d]imidazol-1-yl)acetate 1H-benzimidazole + ethyl bromoacetate K2CO3, tetrabutylammonium hydrogen sulfate DMF 8–10 hours ~60 Column chromatography TLC, IR, ^1H NMR
2-(1H-benzo[d]imidazol-1-yl)acetohydrazide Ethyl 2-(1H-benzo[d]imidazol-1-yl)acetate Hydrazine hydrate, reflux Ethanol 1 hour 81 Column chromatography TLC, IR, ^1H NMR
This compound 2-(1H-benzo[d]imidazol-1-yl)acetohydrazide Acetaldehyde, reflux Ethanol 1–6 hours ~60 Recrystallization TLC, IR, ^1H NMR

Research Discoveries and Analytical Insights

  • Reactivity and Selectivity: The hydrazide intermediate shows high reactivity towards aldehydes, allowing selective hydrazone formation under mild reflux conditions without the need for catalysts.
  • Purity and Yield Optimization: Use of anhydrous solvents and controlled addition of aldehyde improves yield and purity. Monitoring by TLC ensures reaction completeness.
  • Structural Confirmation: IR spectroscopy confirms hydrazone C=N bonds typically near 1600–1650 cm^-1. ^1H NMR spectra show characteristic singlets for hydrazone NH and aldehyde-derived protons.
  • Versatility: The method allows substitution of acetaldehyde with other aromatic aldehydes, enabling synthesis of diverse benzimidazole hydrazones with potential biological activities.
  • Green Chemistry Considerations: Ethanol as a solvent and mild reaction conditions align with environmentally benign synthesis principles.

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzimidazole, including those containing the 1H-benzo[D]imidazol-2-ylhydrazone moiety, exhibit significant antimicrobial properties. For instance, research has shown that these compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Mycobacterium smegmatis . The minimum inhibitory concentration (MIC) values indicate strong activity, with some derivatives showing MICs lower than 1 µg/mL against certain pathogens.

Mechanism of Action
The mechanism by which these compounds exert their antimicrobial effects often involves interactions with essential bacterial proteins. For example, the benzimidazole derivatives target filamenting temperature-sensitive protein Z (FtsZ), which is crucial for bacterial cell division. This targeting mechanism opens avenues for developing new antibacterial agents that could combat resistant strains .

Biological Research

Neuroprotective Properties
Emerging research suggests that compounds similar to acetaldehyde, 1H-benzo[D]imidazol-2-ylhydrazone may play a role in neuroprotection. Studies investigating neuroinflammation have indicated that certain benzimidazole derivatives can modulate inflammatory pathways relevant to neurodegenerative diseases such as Alzheimer's . By inhibiting specific molecular complexes like the NLRP3 inflammasome, these compounds may enhance microglial function and promote the clearance of amyloid-beta deposits.

Materials Science

Synthesis of Functional Materials
The synthesis of acetaldehyde, 1H-benzo[D]imidazol-2-ylhydrazone has been explored for creating new functional materials. Its ability to form stable complexes with metal ions makes it a candidate for developing sensors and catalysts. The versatility in modifying its structure allows for tuning its properties for specific applications in electronic devices and environmental sensing .

Case Studies

Study Application Findings
Study on Antimicrobial ActivityAntibacterial agentsDemonstrated significant activity against Staphylococcus aureus with MIC < 1 µg/mL.
Neuroinflammation ResearchAlzheimer's DiseaseInhibition of NLRP3 inflammasome improved microglial clearance of amyloid-beta.
Synthesis TechniquesMaterial DevelopmentEstablished methods for synthesizing functional materials with tailored properties.

Mechanism of Action

The mechanism of action of Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Halogenated Benzylidenebenzohydrazide Derivatives

Compounds such as (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide (e.g., 6a-l) share structural similarities with the target compound. These derivatives are synthesized by reacting hydrazides with halogen-substituted benzaldehydes under reflux conditions . Key differences include:

  • Substituent Variation : The halogenated benzaldehyde moiety introduces electron-withdrawing groups (e.g., Cl, Br) that enhance stability and alter electronic properties compared to the acetaldehyde-derived hydrazone.
  • Synthetic Yields: For example, compound 6a (non-halogenated) is obtained in 53.43% yield, while halogenated variants exhibit slightly lower yields due to steric hindrance .

Imidazole-Triazole Hybrids

Compounds like 3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole (C1) are synthesized via multi-component reactions involving aldehydes, benzil, and triazole precursors.

Physicochemical Properties and Reactivity

Hydrazone vs. Amine-Linked Derivatives

  • Hydrazone Derivatives : Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone exhibits tautomerism between the imine (–NH–N=CH–) and enamine (–NH–NH–CH=O) forms, influencing its coordination behavior. This contrasts with Ethyl 1H-imidazole-1-acetate , which lacks a hydrazone group and instead features an ester-linked imidazole, resulting in lower polarity and reduced metal-binding capacity .

Coordination Chemistry

  • Ligand Behavior : The target compound’s hydrazone and benzimidazole groups enable chelation with transition metals (e.g., Co²⁺, Cu²⁺), similar to tris((1H-benzo[d]imidazol-2-yl)methyl)amine . However, the latter’s tridentate structure offers stronger binding constants (log K ≈ 10–12) compared to the bidentate coordination of the hydrazone derivative .

Anti-Parasitic Activity

The target compound’s structural relatives, such as N-acylhydrazone-furoxan hybrids, demonstrate potent anti-Trypanosoma cruzi activity (IC₅₀ = 0.8–2.3 μM).

Luminescence and Material Science

Coordination complexes derived from 2,6-bis(1H-benzo[d]imidazol-2-yl)pyridine exhibit strong luminescence in the visible spectrum (λₑₘ = 450–600 nm). The target compound’s simpler structure may limit its emissive properties but offers advantages in synthetic accessibility .

Data Tables

Table 1. Comparison of Key Properties with Structural Analogues

Compound Name Core Structure Key Substituents Synthesis Yield (%) Key Application Reference ID
This compound Benzimidazole-hydrazone Acetaldehyde Not reported Coordination chemistry
(E)-6a (Benzylidenebenzohydrazide) Benzimidazole-hydrazone Benzaldehyde 53.43 Anti-parasitic leads
3,5-Di(imidazolyl)-1,2,4-triazole (C1) Imidazole-triazole Diphenyl 60–75 Luminescent materials
Ethyl 1H-imidazole-1-acetate Imidazole-ester Ethyl acetate 70–85 Pharmaceutical intermediates

Biological Activity

Acetaldehyde, 1H-benzo[d]imidazol-2-ylhydrazone (referred to as BBZ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing on various studies and findings.

Synthesis of Acetaldehyde, 1H-Benzo[d]imidazol-2-ylhydrazone

The synthesis of BBZ typically involves the condensation reaction between acetaldehyde and 1H-benzimidazole-2-ylhydrazine. The reaction can be facilitated using various catalysts or solvents to enhance yield and purity. For instance, the use of ZnO nanoparticles has been reported to promote eco-friendly synthesis methods, yielding high-quality derivatives with minimal environmental impact .

Anticancer Properties

BBZ derivatives have shown promising anticancer activities. A study evaluating a series of benzimidazole derivatives found that specific compounds exhibited strong binding affinity to DNA and significant inhibition of human topoisomerase I (Hu Topo I), a crucial enzyme involved in DNA replication . Notably, compound 12b demonstrated an IC50 value comparable to that of camptothecin, a standard chemotherapeutic agent, indicating its potential as an anticancer drug .

Table 1: Anticancer Activity of Selected BBZ Derivatives

CompoundIC50 (μM)Target Enzyme
11a20Hu Topo I
12a15Hu Topo I
12b16Hu Topo I

Antimicrobial Effects

BBZ has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacterial strains. For example, in vitro studies demonstrated that compounds derived from BBZ showed minimum inhibitory concentrations (MIC) ranging from 1.27 to 2.65 µM against various pathogens . These findings suggest that BBZ derivatives could serve as potential candidates for developing new antimicrobial agents.

Table 2: Antimicrobial Activity of BBZ Derivatives

CompoundMIC (µM)Bacterial Strain
N11.27Staphylococcus aureus
N81.43Escherichia coli
N222.60Klebsiella pneumoniae

Anthelmintic Activity

BBZ derivatives have also been studied for their anthelmintic properties. In vitro assays indicated that certain compounds could effectively inhibit the muscle larvae of Trichinella spiralis, achieving complete paralysis after a specific incubation period . This suggests that BBZ may be useful in developing treatments for parasitic infections.

The biological activity of BBZ is largely attributed to its ability to interact with DNA and inhibit crucial enzymes involved in cellular processes. The binding of BBZ to DNA minor grooves can lead to structural alterations that impede replication and transcription processes . Additionally, the inhibition of tubulin polymerization has been proposed as a mechanism for its anthelmintic action, similar to other known benzimidazole derivatives .

Case Studies

Several case studies have highlighted the efficacy of BBZ derivatives in various biological assays:

  • Anticancer Study : A comprehensive evaluation against a panel of 60 human cancer cell lines revealed that selected BBZ compounds exhibited potent growth inhibition, with some outperforming traditional chemotherapeutics .
  • Antimicrobial Study : The antimicrobial efficacy was assessed using the tube dilution technique against multiple bacterial strains, demonstrating significant activity across different species .

Q & A

Q. What are the most reliable synthetic routes for Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone, and how do reaction conditions influence product selectivity?

The synthesis of benzimidazole hydrazone derivatives typically involves condensation between aldehydes and hydrazine-containing benzimidazole precursors. For example, This compound can be synthesized via the reaction of 1H-benzo[d]imidazole-2-carbaldehyde (synthesized via Ru-catalyzed oxidation of (1H-benzo[d]imidazol-2-yl)methanol) with acetaldehyde hydrazine derivatives under acidic conditions . Selectivity is influenced by catalysts, solvents, and temperature. For instance, the presence of sulfur in DMF facilitates ketone formation, while its absence promotes cyclization to quinoxalines .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the hydrazone linkage (δ ~7–9 ppm for imine protons) and aromatic benzimidazole protons .
  • FTIR : Stretching vibrations at ~1600–1650 cm⁻¹ (C=N) and ~3200–3400 cm⁻¹ (N-H) .
  • HRMS : For molecular ion ([M+H]⁺) and fragmentation pattern validation .
  • HPLC/GC-MS : To assess purity and detect byproducts .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the electronic properties and biological activity of this compound?

Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G* basis sets) can model the compound’s electronic structure, HOMO-LUMO gaps, and nonlinear optical properties . Molecular docking against targets like EGFR or PTP1B (using AutoDock Vina) can predict binding affinities and guide structure-activity relationship (SAR) studies. For example, benzimidazole derivatives with electron-withdrawing groups show enhanced kinase inhibition .

Q. What strategies resolve contradictions in reported biological activity data for benzimidazole hydrazones?

Contradictions often arise from variations in assay conditions (e.g., microbial strains, concentrations). To address this:

  • Standardized Bioassays : Use CLSI/M07-A11 guidelines for antimicrobial testing .
  • SAR Analysis : Compare substituent effects (e.g., halogen vs. alkyl groups) across studies .
  • Dose-Response Curves : Establish IC50/EC50 values to quantify potency differences .

Q. How do solvent-free and green chemistry approaches improve the synthesis of benzimidazole derivatives?

Solvent-free methods, such as using Eaton’s reagent (P2O5/MeSO3H), enhance reaction efficiency by reducing side reactions and purification steps. For example, fused imidazo[2,1-b]thiazoles synthesized under solvent-free conditions achieve >90% yields with minimal waste . Microwave-assisted synthesis can further accelerate condensation reactions .

Methodological Challenges

Q. How to optimize catalytic systems for large-scale synthesis of this compound?

Key considerations:

  • Catalyst Screening : Test transition metals (Cu, Ru) or organocatalysts for hydrazone formation. Ru complexes show high turnover in gram-scale oxidations .
  • Reusability : Immobilized catalysts (e.g., SiO2-supported CuI) improve sustainability .
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps .

Q. What are the best practices for evaluating the environmental impact of benzimidazole derivatives?

  • Degradation Studies : Assess photolytic/hydrolytic stability under simulated environmental conditions .
  • Ecotoxicology Assays : Use Daphnia magna or Vibrio fischeri models for acute toxicity .
  • Computational Tools : Employ QSAR models to predict persistence and bioaccumulation .

Key Research Gaps

  • Mechanistic Insights : Limited data on the role of hydrogen bonding in hydrazone tautomerism .
  • In Vivo Studies : Most activity data are in vitro; pharmacokinetic profiling (ADMET) is needed .
  • Multi-Target Screening : Explore dual inhibition (e.g., antimicrobial + anticancer) .

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